Cofactor-Specific Binding Mode Differentiates 5-Methyl-2-phenoxyphenol from 5-Chloro- and Unsubstituted Analogs
In Escherichia coli FabI, 5-methyl-2-phenoxyphenol binds exclusively to the E·NADH form of the enzyme with a K₂ value of 7.2 nM [1]. This contrasts sharply with triclosan, which binds specifically to the E·NAD⁺ form (K₁ = 7 pM) [1], and with 5-chloro-2-phenoxyphenol, which also binds the E·NAD⁺ form (K₁ = 1.1 pM) [1]. Unsubstituted 2-phenoxyphenol lacks cofactor preference altogether, binding to both E·NAD⁺ and E·NADH forms with K₁ = 0.5 µM and K₂ = 0.4 µM, respectively [1]. This unique NADH-dependent binding profile distinguishes 5-methyl-2-phenoxyphenol from both halogenated and unsubstituted analogs.
| Evidence Dimension | Inhibition constant (Ki) and cofactor specificity in E. coli FabI |
|---|---|
| Target Compound Data | K₂ = 7.2 nM (binds exclusively to E·NADH) |
| Comparator Or Baseline | Triclosan: K₁ = 7 pM (E·NAD⁺); 5-Chloro-2-phenoxyphenol: K₁ = 1.1 pM (E·NAD⁺); 2-Phenoxyphenol: K₁ = 0.5 µM, K₂ = 0.4 µM (binds both) |
| Quantified Difference | 5-Methyl analog is ~1,000-fold less potent than triclosan but ~70-fold more potent than 2-phenoxyphenol; shows inverted cofactor preference compared to halogenated analogs. |
| Conditions | E. coli FabI enzyme, pH not explicitly stated, 25°C |
Why This Matters
The exclusive NADH-dependent binding may confer distinct resistance profiles and kinetic behavior, making this compound a valuable tool for probing cofactor-specific FabI inhibition mechanisms.
- [1] Sivaraman, S., Sullivan, T. J., Johnson, F., Novichenok, P., Cui, G., Simmerling, C., & Tonge, P. J. (2004). Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues. Journal of Medicinal Chemistry, 47(3), 509-518. View Source
